molecular formula C12H10BrN3O2 B2694606 2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide CAS No. 338405-79-1

2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide

Cat. No.: B2694606
CAS No.: 338405-79-1
M. Wt: 308.135
InChI Key: UFQARCXERCUYBU-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide is a brominated acetamide derivative featuring a 2-bromophenyl group and a 6-hydroxy-pyridazinyl moiety. The bromophenyl group may enhance lipophilicity, while the pyridazinyl ring could improve solubility compared to purely aromatic systems.

Properties

IUPAC Name

2-(2-bromophenyl)-2-(6-oxo-1H-pyridazin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3O2/c13-8-4-2-1-3-7(8)11(12(14)18)9-5-6-10(17)16-15-9/h1-6,11H,(H2,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFQARCXERCUYBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=NNC(=O)C=C2)C(=O)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide, known by its CAS number 338405-79-1, is a compound with significant potential in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C12H10BrN3O2
  • Molecular Weight : 308.13 g/mol
  • Density : 1.69 g/cm³ (predicted)
  • pKa : 10.91 (predicted)

These properties suggest that the compound may exhibit unique interactions in biological systems, particularly due to the presence of the bromophenyl and pyridazinyl moieties.

Research indicates that compounds similar to 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could inhibit specific enzymes involved in inflammatory pathways, potentially reducing cytokine release and modulating immune responses.
  • Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which may help in protecting cells from oxidative stress and related diseases.
  • Antitumor Effects : Some derivatives in the same class have shown promise as antitumor agents by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antitumor Activity

A study examining compounds structurally related to 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide found that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines. For example, a derivative was noted for its ability to induce apoptosis through the activation of caspase pathways, leading to cell death in human breast cancer cells (Makovec et al., 2023) .

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory potential of similar compounds. A specific study demonstrated that a related compound effectively reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting that 2-(2-bromophenyl)-2-(6-hydroxy-3-pyridazinyl)acetamide may share this beneficial effect .

Neuroprotective Effects

Another area of interest is the neuroprotective effects observed with some pyridazine derivatives. In vitro studies indicated that these compounds could activate neuroprotective signaling pathways, enhancing neuronal survival under stress conditions (Annual Review of Pharmacology and Toxicology, 2004) .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInduces apoptosis in cancer cellsMakovec et al., 2023
Anti-inflammatoryReduces TNF-alpha and IL-6 levelsStudy on related compounds
NeuroprotectiveActivates neuroprotective pathwaysAnnual Review of Pharmacology

Comparison with Similar Compounds

Halogen vs. Alkoxy Substituents

  • Bromophenyl (Target, ) : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins. Compared to the dichlorophenyl group in , bromine’s larger atomic radius could improve van der Waals interactions but reduce metabolic stability.

Heterocyclic Moieties

  • Hydroxy-pyridazinyl (Target) : The pyridazinyl ring’s nitrogen atoms and hydroxyl group may improve water solubility compared to the thioxothiazolidin ring in , which contains sulfur and could increase metabolic liabilities.

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